molecular formula C11H14ClNO3 B3948981 2-(4-chloro-3-methylphenoxy)-N-(2-hydroxyethyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2-hydroxyethyl)acetamide

Cat. No. B3948981
M. Wt: 243.68 g/mol
InChI Key: SLRUZBHJOSIKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(2-hydroxyethyl)acetamide, also known as clofibric acid, is a chemical compound that has been widely used in scientific research for its potential therapeutic benefits.

Mechanism of Action

Clofibric acid activates PPARs, which are nuclear receptors that regulate gene expression. When PPARs are activated, they bind to DNA and increase the expression of genes involved in lipid and glucose metabolism. This leads to increased fatty acid oxidation, decreased triglyceride synthesis, and improved insulin sensitivity.
Biochemical and Physiological Effects
Clofibric acid has been shown to have a number of biochemical and physiological effects. It can decrease plasma triglyceride levels, increase high-density lipoprotein (HDL) cholesterol levels, and improve insulin sensitivity. It can also decrease liver and adipose tissue lipid accumulation, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(2-hydroxyethyl)acetamide acid in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and purify. However, one limitation is that it can have off-target effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-hydroxyethyl)acetamide acid. One area of interest is its potential use in the treatment of non-alcoholic fatty liver disease (NAFLD), which is a common metabolic disorder. It has also been suggested that this compound acid may have anti-cancer properties, and further research in this area is warranted. Additionally, there is a need for more studies to investigate the potential off-target effects of this compound acid and to develop more specific PPAR agonists.
Conclusion
Clofibric acid is a chemical compound that has been widely used in scientific research for its potential therapeutic benefits. It activates PPARs, which play a key role in regulating lipid and glucose metabolism. It has been shown to have a number of biochemical and physiological effects, and has potential applications in the treatment of metabolic disorders and cancer. Further research is needed to explore its full potential and to develop more specific PPAR agonists.

Scientific Research Applications

Clofibric acid has been used in scientific research for its potential therapeutic benefits, particularly in the treatment of metabolic disorders such as hyperlipidemia and diabetes. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a key role in regulating lipid and glucose metabolism.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2-hydroxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-8-6-9(2-3-10(8)12)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRUZBHJOSIKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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